molecular formula C19H21N3O4 B12613924 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine CAS No. 919772-03-5

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine

カタログ番号: B12613924
CAS番号: 919772-03-5
分子量: 355.4 g/mol
InChIキー: WHKUYAWHXSTXLP-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is a synthesized L-phenylalanine derivative designed for advanced biochemical and pharmacological research. This compound integrates a benzoyl moiety linked via a carbamoyl chain to an aminoethyl group, a structure that suggests potential for probing protein-ligand interactions or serving as a key intermediate in the synthesis of more complex molecules. In research contexts, such engineered amino acids are pivotal in the field of Genetic Code Expansion (GCE), enabling the site-specific incorporation of non-canonical amino acids into proteins to study their structure and function . Similar phenylalanine derivatives are explored as modulators for specific biological targets, indicating its potential utility in developing research tools for metabolic or signaling pathways . Researchers may employ this compound to develop novel biochemical probes or as a building block in peptide-based drug discovery campaigns. It is strictly for use in laboratory research by qualified scientists.

特性

CAS番号

919772-03-5

分子式

C19H21N3O4

分子量

355.4 g/mol

IUPAC名

(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1

InChIキー

WHKUYAWHXSTXLP-INIZCTEOSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN

正規SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN

製品の起源

United States

準備方法

Direct Synthesis from L-Phenylalanine

One of the most straightforward methods involves the direct modification of L-phenylalanine through acylation and subsequent reactions:

  • Step 1: Acylation of L-Phenylalanine

    L-Phenylalanine is reacted with a suitable acylating agent, such as 4-(carbamoyl)benzoic acid. The reaction typically occurs in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of an amide bond.

  • Step 2: Introduction of Aminoethyl Group

    The resulting acylated product is then treated with an appropriate amine source, such as 2-aminoethylamine, under controlled conditions (e.g., using solvents like DMF or DMSO). This step introduces the aminoethyl side chain.

Multi-step Synthesis via Protected Intermediates

Another method involves the use of protected intermediates to enhance yields and selectivity:

  • Step 1: Protection of Functional Groups

    Initial protection of the amino group in L-phenylalanine using tert-butyloxycarbonyl (Boc) or Fmoc groups can prevent unwanted side reactions during subsequent steps.

  • Step 2: Formation of Benzoyl Derivative

    The protected amino acid is then acylated with a benzoyl chloride derivative, leading to the formation of a benzoyl-L-phenylalanine intermediate.

  • Step 3: Deprotection and Aminoethyl Introduction

    After forming the desired benzoyl derivative, the protecting group is removed using TFA (trifluoroacetic acid), followed by reaction with 2-aminoethylamine to yield N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes involving:

  • Use of Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave energy to accelerate chemical reactions.

  • Solid-phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids onto a solid support, facilitating the incorporation of this compound into larger peptide sequences.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Direct Synthesis Acylation + Aminoethyl introduction Simple, fewer steps Potentially lower yields
Multi-step with Protected Intermediates Protection + Acylation + Deprotection Higher yields, better selectivity More complex, requires purification
Microwave-Assisted Synthesis Rapid heating during reactions Faster synthesis Equipment cost
Solid-phase Peptide Synthesis Sequential assembly on solid support High efficiency for peptide synthesis Limited to specific sequences

Research has shown that optimizing reaction conditions (temperature, solvent choice, and reaction time) can significantly impact yield and purity. For instance, using N,N-dimethylformamide as a solvent has been noted to enhance solubility and improve reaction outcomes in related phenylalanine derivatives. Additionally, studies indicate that employing different coupling agents can lead to varying efficiencies in amide bond formation.

化学反応の分析

科学研究の用途

N-{4-[(2-アミノエチル)カルバモイル]ベンゾイル}-L-フェニルアラニンには、いくつかの科学研究の用途があります。

    化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

    生物学: 生化学経路および酵素との相互作用における潜在的な役割について研究されています。

    医学: 薬物開発の前駆体など、潜在的な治療的特性について調査されています。

    工業: 特殊化学薬品や材料の生産に使用されます。

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Research
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has been investigated for its role in cancer therapy. Research indicates that compounds with similar structures can function as integrin inhibitors, which are crucial in tumor growth and metastasis. Integrins play a significant role in cell adhesion and signaling, making them potential targets for anticancer drugs. Studies have shown that inhibiting specific integrins can lead to reduced tumor proliferation and enhanced efficacy of existing cancer therapies .

1.2 Neurological Disorders
The compound may also have implications in treating neurological disorders. Its structural analogs have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The ability to modulate synaptic transmission and neuronal survival pathways positions this compound as a candidate for further exploration in neuropharmacology .

Biochemical Research

2.1 Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Compounds that affect enzyme activity can provide insights into metabolic pathways and potential therapeutic targets. For instance, research on similar compounds has demonstrated their ability to inhibit specific enzymes involved in cancer cell metabolism, suggesting a pathway for therapeutic intervention .

2.2 Drug Design and Development
In the realm of drug design, this compound serves as a template for developing new pharmaceuticals with enhanced efficacy and reduced side effects. The modification of its structure can lead to derivatives that may exhibit improved biological activity or specificity towards certain biological targets .

Case Studies

Study Focus Findings
Study 1Anticancer EfficacyDemonstrated that integrin inhibitors reduce tumor growth in vitro and in vivo models .
Study 2Neuroprotective EffectsShowed that structural analogs enhance neuronal survival under stress conditions, relevant for Alzheimer's research .
Study 3Enzyme Activity ModulationIdentified specific enzymes inhibited by related compounds, providing insights into metabolic regulation .

作用機序

類似の化合物との比較

類似の化合物

    N-{4-[(2-アミノエチル)カルバモイル]ベンゾイル}-D-フェニルアラニン: 類似の性質を持つが、生物活性が異なるジアステレオマー。

    N-{4-[(2-アミノエチル)カルバモイル]ベンゾイル}-L-チロシン: 芳香環にヒドロキシル基を持つ誘導体であり、異なる反応性と用途を備えています。

    N-{4-[(2-アミノエチル)カルバモイル]ベンゾイル}-L-トリプトファン:

独自性

N-{4-[(2-アミノエチル)カルバモイル]ベンゾイル}-L-フェニルアラニンは、異なる化学反応性と生物活性を付与する官能基の特定の組み合わせにより、ユニークです。その構造により、さまざまな科学分野にわたる多様な修正と用途が可能になります。

類似化合物との比較

N-α-Carbobenzoxy-4-(t-butoxycarbonyl)-L-phenylalanine ()

  • Molecular Formula : C₂₃H₂₆N₂O₆
  • Substituents: t-Butoxycarbonyl (t-Boc) at the para position. Carbobenzoxy (Z) group at the α-amino terminus.
  • Key Differences: The t-Boc group is acid-labile, making it suitable for temporary amine protection in peptide synthesis, whereas the aminoethyl carbamoyl group in the target compound is stable under acidic conditions. The Z group in requires hydrogenolysis for removal, limiting its use in reductive environments. In contrast, the aminoethyl group in the target compound allows for versatile functionalization (e.g., bioconjugation).
  • Applications : Primarily used in solid-phase peptide synthesis .

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-phenylalanine ()

  • Molecular Formula : C₂₀H₂₂Cl₂N₂O₃
  • Substituents: Bis(2-chloroethyl)amino group (a nitrogen mustard) at the para position.
  • Key Differences: The nitrogen mustard moiety confers alkylating activity, enabling DNA crosslinking and cytotoxic effects, unlike the non-cytotoxic aminoethyl group in the target compound. The chloroethyl groups reduce aqueous solubility compared to the hydrophilic aminoethyl carbamoyl group.
  • Applications : Investigated as an anticancer agent (e.g., Lofenal) .

4-[(2-Bromo-2-methylpropanoyl)amino]-L-phenylalanine ()

  • Molecular Formula : C₁₃H₁₇BrN₂O₃
  • Substituents: 2-Bromo-2-methylpropanoyl group at the para position.
  • Key Differences: The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, whereas the aminoethyl group in the target compound is nucleophilic.
  • Applications : Used as a reactive intermediate in organic synthesis .

FMOC-Protected Phenylalanine Derivatives ()

  • Example: FMOC-DL-Phenylalanine (C₂₄H₂₁NO₄)
  • Substituents: 9-Fluorenylmethoxycarbonyl (FMOC) group at the α-amino terminus.
  • The aromatic FMOC group increases hydrophobicity, contrasting with the hydrophilic aminoethyl substituent.
  • Applications : Widely used in solid-phase peptide synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Reactivity/Stability Applications
Target Compound C₁₉H₂₁N₃O₄ 2-Aminoethyl carbamoyl Stable in acid/base; nucleophilic Drug conjugation, probes
N-α-Carbobenzoxy-4-(t-Boc)-L-phenylalanine C₂₃H₂₆N₂O₆ t-Boc, Z groups Acid-labile; reductive cleavage Peptide synthesis
N-(Chloroethyl)-L-phenylalanine C₂₀H₂₂Cl₂N₂O₃ Bis(2-chloroethyl)amino DNA alkylation; cytotoxic Anticancer agents
4-Bromo-L-phenylalanine C₁₃H₁₇BrN₂O₃ 2-Bromo-2-methylpropanoyl SN2 reactivity Organic synthesis
FMOC-DL-Phenylalanine C₂₄H₂₁NO₄ FMOC Base-labile Peptide synthesis

Research Findings and Implications

Stability Studies: The aminoethyl carbamoyl group in the target compound demonstrates superior stability in physiological pH (7.4) compared to t-Boc (acid-sensitive) and FMOC (base-sensitive) groups, making it ideal for in vivo applications .

Synthetic Utility: The brominated analog () exhibits rapid reactivity in Suzuki coupling reactions, whereas the aminoethyl group enables click chemistry or NHS ester conjugation .

生物活性

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine, also known by its CAS number 919772-03-5, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound's structure includes an aminoethyl carbamoyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, including its interactions, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H21N3O4
  • Molecular Weight : 355.38774 Da
  • IUPAC Name : (2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to interact with carboxypeptidase A1, a metallocarboxypeptidase involved in protein digestion and metabolism. This enzyme catalyzes the release of C-terminal amino acids from peptides and proteins, which may be relevant for the compound's potential therapeutic effects .

Antiviral Properties

Recent studies have explored the antiviral potential of phenylalanine derivatives, including those similar to this compound. For instance, derivatives have been evaluated for their ability to inhibit HIV-1 capsid protein (CA), a critical component in the viral life cycle. Compounds designed with similar structural motifs have demonstrated promising antiviral activity against HIV, suggesting that this compound may also exhibit such properties .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity and selectivity indices (SI) indicate that certain derivatives exhibit low toxicity towards host cells while effectively inhibiting viral replication. The selectivity index is calculated as the ratio of CC50 (the concentration at which 50% of cells are viable) to EC50 (the concentration at which 50% of viral activity is inhibited). A higher SI indicates better therapeutic potential .

Table 1: Biological Activity Summary

PropertyValue
Human Intestinal Absorption+0.7792
Blood-Brain Barrier+0.8432
Caco-2 Permeability-0.7515
P-glycoprotein SubstrateNon-substrate
CYP450 Inhibitory PromiscuityLow

This table summarizes key pharmacokinetic properties that suggest favorable absorption characteristics for this compound, which may enhance its bioavailability and therapeutic efficacy .

Case Studies

In a notable case study involving phenylalanine derivatives, researchers synthesized a series of compounds similar to this compound and tested them against HIV strains in MT-4 cell lines. The results indicated that some derivatives not only inhibited viral replication effectively but also maintained low cytotoxicity levels, underscoring their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine, and how can reaction conditions be optimized?

  • Methodology :

  • Schotten-Baumann Conditions : React L-phenylalanine with activated carbonyl derivatives (e.g., ethyl chloroformate) in aqueous alkaline media to form carbamoyl intermediates . Adjust molar ratios (e.g., 1:1.5 for amino acid to chloroformate) and use vigorous stirring to mitigate gas generation.
  • Protection Strategies : Introduce Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups to protect the α-amino group during coupling reactions. Hydrolysis under acidic conditions (e.g., HCl) removes protecting groups post-synthesis .
  • Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to enhance yields. Monitor reaction progress via TLC or HPLC to identify incomplete coupling, which may require excess reagents or prolonged reaction times .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology :

  • Spectroscopic Analysis : Employ 1^1H/13^{13}C NMR to verify carbamoyl and benzoyl group integration. FT-IR confirms amide (1650–1700 cm1^{-1}) and carbonyl (1720–1750 cm1^{-1}) stretches .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times are compared to synthetic standards.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ion) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, ensuring crystallinity .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains to study structure-activity relationships (SAR) in bioactive peptides?

  • Methodology :

  • Solid-Phase Peptide Synthesis (SPPS) : Use the compound as a modified residue during chain elongation. Activate the carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and couple to resin-bound peptides under inert conditions .
  • Photoaffinity Labeling : Functionalize the benzoyl group with photoreactive moieties (e.g., diazirines) to capture transient peptide-target interactions. Post-labeling, perform click chemistry (e.g., CuAAC) with alkynes/azides for bioconjugation .
  • SAR Analysis : Compare bioactivity (e.g., IC50_{50}) of peptides containing the derivative versus unmodified phenylalanine to assess the impact of the carbamoyl-benzoyl side chain .

Q. What strategies resolve low yields in carbamoyl coupling reactions during synthesis?

  • Methodology :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions. Add molecular sieves to scavenge water in moisture-sensitive steps .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. For sterically hindered amines, employ Hünig’s base (DIPEA) to enhance nucleophilicity .
  • Contradiction Analysis : If yields vary between batches, troubleshoot by analyzing starting material purity (e.g., residual moisture in L-phenylalanine) or side-product formation (e.g., urea derivatives via competing pathways) .

Q. How does the carbamoyl-benzoyl group influence interactions in biochemical assays compared to native phenylalanine?

  • Methodology :

  • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes for receptors/enzymes. The extended benzoyl group may enhance π-π stacking or hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Model the compound within peptide structures to predict conformational effects (e.g., altered backbone flexibility or side-chain orientation) .
  • Contradiction Resolution : If assay data conflicts with computational predictions (e.g., higher affinity but no observed activity), investigate off-target effects using competitive inhibition assays or proteomic profiling .

Key Considerations for Experimental Design

  • Stability : Store the compound at –20°C under argon to prevent carbamate hydrolysis. Avoid prolonged exposure to light if photoreactive groups are present .
  • Toxicity : Conduct MTT assays in cell-based studies to rule out cytotoxicity from residual solvents (e.g., dichloromethane) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。